molecular formula C20H16BrNO2 B12938949 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 6621-57-4

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Cat. No.: B12938949
CAS No.: 6621-57-4
M. Wt: 382.2 g/mol
InChI Key: JXPQIDJYGQYKAX-UHFFFAOYSA-N
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Description

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a complex organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 5,5-dimethyl-5,6-dihydrobenzo[c]acridine followed by carboxylation. The reaction conditions often involve the use of bromine in acetic acid or ether, with subsequent steps to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the bromination and carboxylation processes efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in acetic acid or ether.

    Carboxylation: Carbon dioxide in the presence of a base.

    Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

    Substitution Products: Various substituted acridine derivatives.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydro derivatives.

Scientific Research Applications

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves its interaction with DNA and proteins. It can intercalate between DNA bases, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . This leads to the inhibition of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antibacterial properties.

    9-Aminoacridine: Known for its antiseptic properties and use in microbiology.

Uniqueness

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is unique due to its specific bromination and carboxylation, which confer distinct chemical properties and biological activities. Its ability to intercalate with DNA and inhibit topoisomerase enzymes sets it apart from other acridine derivatives, making it a promising candidate for further research in medicinal chemistry and material science.

Properties

CAS No.

6621-57-4

Molecular Formula

C20H16BrNO2

Molecular Weight

382.2 g/mol

IUPAC Name

6-bromo-5,5-dimethyl-6H-benzo[c]acridine-7-carboxylic acid

InChI

InChI=1S/C20H16BrNO2/c1-20(2)13-9-5-3-7-11(13)17-16(18(20)21)15(19(23)24)12-8-4-6-10-14(12)22-17/h3-10,18H,1-2H3,(H,23,24)

InChI Key

JXPQIDJYGQYKAX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)C(=O)O)Br)C

Origin of Product

United States

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